molecular formula C10H10F5N B8343626 1-(3-Pentafluoroethyl-phenyl)-ethylamine

1-(3-Pentafluoroethyl-phenyl)-ethylamine

Cat. No. B8343626
M. Wt: 239.18 g/mol
InChI Key: NTLCNMKQHMHJHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08143242B2

Procedure details

To a solution of N-[1-(3-Pentafluoroethyl-phenyl)-vinyl]-acetamide (110 mg, 0.39 mmol) in methanol (10 ml) was added (+)-1,2-bis((2S,5S)-2,5-diethylphospholano)benzene(cyclooctadiene)rhodium (I) trifluoromethanesulfonate (0.3 mg). The reaction mixture was hydrogenated with H2 at 5 bar and evaporated. The residue was dissolved in ethanol and hydrochloric acid (6 M, 0.7 ml) and the solution was refluxed for 2 days. Purification by preparative HPLC and lyophilization of the relevant fractions gave the desired product.
Name
N-[1-(3-Pentafluoroethyl-phenyl)-vinyl]-acetamide
Quantity
110 mg
Type
reactant
Reaction Step One
[Compound]
Name
(+)-1,2-bis((2S,5S)-2,5-diethylphospholano)benzene(cyclooctadiene)rhodium (I) trifluoromethanesulfonate
Quantity
0.3 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:19])([C:7]1[CH:8]=[C:9]([C:13]([NH:15]C(=O)C)=[CH2:14])[CH:10]=[CH:11][CH:12]=1)[C:3]([F:6])([F:5])[F:4]>CO>[F:1][C:2]([F:19])([C:7]1[CH:8]=[C:9]([CH:13]([NH2:15])[CH3:14])[CH:10]=[CH:11][CH:12]=1)[C:3]([F:4])([F:6])[F:5]

Inputs

Step One
Name
N-[1-(3-Pentafluoroethyl-phenyl)-vinyl]-acetamide
Quantity
110 mg
Type
reactant
Smiles
FC(C(F)(F)F)(C=1C=C(C=CC1)C(=C)NC(C)=O)F
Name
(+)-1,2-bis((2S,5S)-2,5-diethylphospholano)benzene(cyclooctadiene)rhodium (I) trifluoromethanesulfonate
Quantity
0.3 mg
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethanol
TEMPERATURE
Type
TEMPERATURE
Details
hydrochloric acid (6 M, 0.7 ml) and the solution was refluxed for 2 days
Duration
2 d
CUSTOM
Type
CUSTOM
Details
Purification by preparative HPLC and lyophilization of the relevant fractions

Outcomes

Product
Name
Type
product
Smiles
FC(C(F)(F)F)(C=1C=C(C=CC1)C(C)N)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.